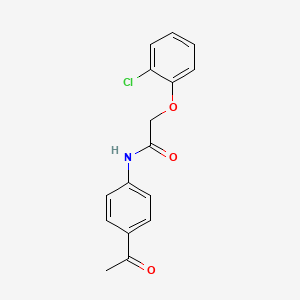
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields of research. ACPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.80 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. Additionally, N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide in laboratory experiments is its potency and specificity. N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects at relatively low doses, making it an attractive candidate for further research. However, one of the limitations of using N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide in laboratory experiments is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide. One area of interest is the development of novel N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide and its potential therapeutic applications.
Métodos De Síntesis
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 2-chlorophenoxyacetic acid to form N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)12-6-8-13(9-7-12)18-16(20)10-21-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRAULJGRDFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)







![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)